Dibenzyl phosphite

Descripción general

Descripción

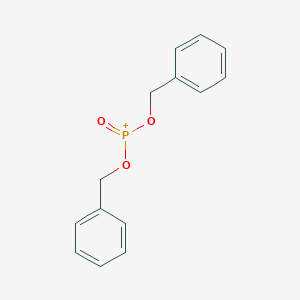

Dibenzyl phosphite, also known as phosphonic acid dibenzyl ester, is an organophosphorus compound with the molecular formula (C_{14}H_{15}O_{3}P). It is characterized by the presence of a phosphorus atom bonded to two benzyl groups and one oxygen atom. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibenzyl phosphite can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dibenzyl phosphonate can be prepared by reacting this compound with benzyl bromide under mild conditions .

Another method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in polyethylene glycol (PEG-400) as a solvent. This method is efficient and environmentally friendly, avoiding the use of volatile organic solvents .

Industrial Production Methods

Industrial production of dibenzyl phosphonate typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Análisis De Reacciones Químicas

2.1. Phosphorylation Reactions

Dibenzyl phosphite can undergo phosphorylation reactions, where it acts as a phosphorus source to introduce phosphate groups into organic molecules.

-

Atherton–Todd Reaction : In this reaction, this compound reacts with primary amines in the presence of halogenating agents (e.g., carbon tetrachloride) to form phosphoramidates. The mechanism involves nucleophilic attack on the halogenated carbon, leading to the formation of a chlorophosphate intermediate, which subsequently reacts with the amine .

2.2. Transesterification

This compound can participate in transesterification reactions with alcohols to form corresponding esters.

-

Microwave-Assisted Transesterification : Studies have shown that this compound reacts with various alcohols under microwave irradiation at temperatures ranging from 80 °C to 130 °C. The reaction yields mixed esters and fully transesterified products efficiently .

| Reaction Conditions | Alcohol Used | Yield (%) |

|---|---|---|

| 100 °C for 2 h | Methanol | 70 |

| 120 °C for 1 h | Ethanol | 56 |

| 130 °C for 5 h | Butanol | 67 |

2.3. Hydrophosphorylation

In hydrophosphorylation reactions, this compound can react with alkenes or alkynes to yield vinyl phosphonates.

-

Copper-Catalyzed Hydrophosphorylation : Research indicates that this compound can undergo anti-Markovnikov hydrophosphorylation when catalyzed by copper nanoparticles supported on zinc oxide in acetonitrile solvent. This process leads to the formation of E-vinyl phosphonates through a cyclic intermediate .

2.4. Hydrolysis and Decomposition

This compound is also subject to hydrolysis, which can lead to various products depending on the conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dibenzyl phosphite has the molecular formula and is characterized by a phosphorus atom bonded to two benzyl groups and one oxygen atom. Its structure allows for versatile chemical reactivity, making it a valuable reagent in synthetic chemistry.

Organic Synthesis

This compound serves as a key reagent in the synthesis of various organophosphorus compounds. It is commonly used in:

- Phosphorylation Reactions : this compound acts as a phosphorylating agent for phenolic compounds, facilitating the introduction of phosphonate groups into organic molecules. This is particularly useful in the synthesis of phosphonic acid derivatives which have diverse functionalities in pharmaceuticals and agrochemicals .

- Synthesis of Phosphoramidates : The Atherton–Todd reaction utilizes this compound to synthesize phosphoramidates by reacting with primary amines in the presence of carbon tetrachloride. This method has been optimized for various nucleophiles, expanding its applicability in organic synthesis .

Biological Applications

This compound derivatives exhibit notable biological activities:

- Antimicrobial Properties : Studies have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro assays reveal that derivatives of this compound show cytotoxic effects against human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 9.7 to 27.5 µM. This suggests potential applications in cancer therapy .

- Enzyme Inhibition Studies : this compound is used as a probe to study enzyme mechanisms and as an inhibitor for specific enzymes involved in cellular signaling pathways .

Industrial Applications

This compound finds use in various industrial applications:

- Flame Retardants : It is incorporated into the production of flame retardants due to its phosphorus content, which enhances fire resistance in materials .

- Plasticizers : The compound is utilized in the formulation of plasticizers that improve the flexibility and durability of plastics.

Case Study 1: Antitumor Activity

In a study examining the antitumor activity of this compound derivatives, researchers found that specific modifications enhanced cytotoxicity against HL-60 cells. The mechanism was linked to ROS-mediated activation of p38 MAPK signaling pathways, indicating potential for further development as anticancer agents .

Case Study 2: Synthesis of Phosphoramidates

The Atherton–Todd reaction was successfully applied using this compound to produce various phosphoramidates with improved yields through optimized reaction conditions. This exemplifies its utility in synthesizing complex organophosphorus compounds for biological applications .

Mecanismo De Acción

The mechanism of action of dibenzyl phosphonate involves its conversion to active phosphonic acid derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors. For example, phosphonic acids can inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity .

Comparación Con Compuestos Similares

Dibenzyl phosphite can be compared with other similar compounds such as:

Dibenzyl phosphate: Similar structure but with a phosphate group instead of a phosphonate group.

Triphenyl phosphite: Contains three phenyl groups bonded to phosphorus instead of benzyl groups.

Dimethyl phosphite: Contains two methyl groups bonded to phosphorus instead of benzyl groups.

Uniqueness

This compound is unique due to its specific reactivity and the ability to form stable phosphonic acid derivatives. Its benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Conclusion

This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable derivatives make it a valuable reagent in scientific research and industrial processes.

Actividad Biológica

Dibenzyl phosphite is a phosphonate compound that has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula . It consists of a phosphorus atom bonded to two benzyl groups and an oxygen atom, making it a member of the organophosphate family. Its structure allows for various chemical reactions and modifications, which contribute to its biological activities.

Synthesis of this compound

This compound can be synthesized through various methods, including the phosphorylation of phenols using this compound in the presence of catalysts. A notable method involves using carbon tetrachloride and N,N-diisopropylethylamine as reagents under mild conditions, which facilitates rapid phosphorylation reactions .

Biological Activity

1. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. For instance, studies have reported moderate antibacterial activity against specific Gram-positive and Gram-negative bacteria. The effectiveness of this compound derivatives was assessed using minimum inhibitory concentration (MIC) values, demonstrating its potential as an antimicrobial agent .

2. Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For example, compounds derived from this compound have shown moderate cytotoxic effects against human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 9.7 to 27.5 µM . This indicates that while this compound may not be highly cytotoxic, it possesses some degree of efficacy against certain cancer cells.

3. Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways. For instance, it has been suggested that the compound may influence phospholipase C activity, which plays a crucial role in various cellular processes including cell proliferation and apoptosis .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of this compound derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values below 50 µg/mL, suggesting their potential use in developing new antibacterial agents .

Case Study 2: Cytotoxicity on Cancer Cell Lines

In another investigation, a series of this compound derivatives were tested for their cytotoxic effects on HL-60 cells. The study found that some derivatives had IC50 values as low as 10 µM, indicating promising activity against leukemia cells. This highlights the potential for further exploration in cancer therapeutics .

Data Summary

| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | This compound Derivatives | Bacillus subtilis | < 50 µg/mL |

| Cytotoxicity | This compound Derivatives | HL-60 Cells | 9.7 - 27.5 µM |

Propiedades

IUPAC Name |

oxo-bis(phenylmethoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKYHDHLEMEVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938038 | |

| Record name | Bis(benzyloxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17176-77-1 | |

| Record name | Dibenzyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzyloxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O720L5H5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary applications of dibenzyl phosphonate in synthetic chemistry?

A1: Dibenzyl phosphonate serves as a crucial reagent for phosphorylation reactions, enabling the incorporation of phosphonate groups into organic molecules []. This process is particularly valuable in synthesizing phosphonic acids, compounds with significant applications in various fields.

Q2: Are there any specific challenges associated with handling dibenzyl phosphonate during chemical synthesis?

A2: While a valuable reagent, dibenzyl phosphonate requires careful handling due to its potential thermal instability. It's crucial to note that this compound may decompose violently at temperatures exceeding 160 °C and might even explode during distillation []. Therefore, adhering to established safety protocols and employing appropriate techniques during synthesis and purification are paramount.

Q3: How can dibenzyl phosphonate be converted to the corresponding phosphonic acid?

A3: Dibenzyl phosphonate can be effectively transformed into its corresponding phosphonic acid through several methods []. One approach involves a "wet process" utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst in the presence of water at 140 °C. This method facilitates the hydrolysis of various alkyl, alkenyl, and aryl-substituted phosphonates to their respective phosphonic acids with good yields.

Q4: Does dibenzyl phosphonate play a role in material science applications?

A4: While not directly involved in material synthesis, dibenzyl phosphonate contributes to developing crease-resistant textiles []. In a specific production method for crease-resistant shirts, dibenzyl phosphonate is incorporated into a finishing agent alongside other components like sodium polyacrylate and aqueous polyurethane. The fabric, after being treated with this finishing agent, demonstrates enhanced resistance to creasing, highlighting the indirect role of dibenzyl phosphonate in material performance enhancement.

Q5: Have there been any studies investigating the biological activity of dibenzyl phosphonate derivatives?

A5: Yes, researchers have explored the potential of dibenzyl phosphonate derivatives in medicinal chemistry []. Specifically, dibenzyl phosphonate was utilized to modify the anticancer natural product, arglabin, via Michael addition reactions. This modification yielded a series of arglabin derivatives, including one incorporating dibenzyl phosphonate. These derivatives were then subjected to in vitro evaluation against a panel of cancer and normal cell lines to assess their antiproliferative activity and cytotoxicity profiles.

Q6: Are there specific analytical techniques employed to characterize and quantify dibenzyl phosphonate?

A6: Characterization of dibenzyl phosphonate relies heavily on spectroscopic techniques, primarily 31P NMR spectroscopy []. This method allows for identifying and confirming the presence of the phosphonate group within the molecule. The chemical shift value in the 31P NMR spectrum, typically around 7.9 ppm with a coupling constant (1JPH) of 713 Hz, serves as a characteristic fingerprint for dibenzyl phosphonate. This technique plays a crucial role in confirming the compound's identity and purity during synthesis and purification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.